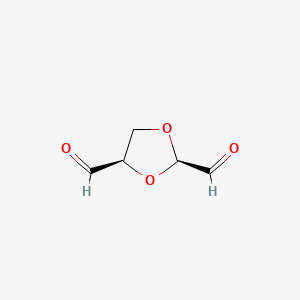
Guanosine 5'-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na is a modified nucleotide analog known for its photolabile properties. This compound is often referred to as a “caged” nucleotide because it can be activated by light, making it a valuable tool in biochemical and physiological studies. The compound is used to generate guanosine 5’-triphosphate in situ through flash photolysis, which allows for precise temporal and spatial control of biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na involves the esterification of guanosine 5’-triphosphate with a photolabile protecting group, 2-nitrophenylethyl. The reaction typically requires the use of a coupling agent and a base to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triphosphate moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is usually stored at low temperatures and protected from light to maintain its stability .
化学反应分析
Types of Reactions
Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na primarily undergoes photolysis, where the 2-nitrophenylethyl group is cleaved upon exposure to UV light. This reaction releases the active guanosine 5’-triphosphate .
Common Reagents and Conditions
The photolysis reaction requires UV light at a wavelength of around 360 nm. The reaction is typically carried out in aqueous solutions, and the presence of a buffer can help maintain the pH and ionic strength of the solution .
Major Products
The major product of the photolysis reaction is guanosine 5’-triphosphate, which can then participate in various biochemical processes such as protein synthesis and signal transduction .
科学研究应用
Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na has a wide range of applications in scientific research:
Chemistry: Used in studies involving nucleotide analogs and photolabile protecting groups.
Biology: Employed in experiments requiring precise control of guanosine 5’-triphosphate concentrations, such as studies on G-protein coupled receptors and signal transduction pathways.
Medicine: Investigated for its potential in controlled drug release and targeted therapies.
Industry: Utilized in the development of biosensors and diagnostic tools
作用机制
The mechanism of action of Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na involves the photolysis of the 2-nitrophenylethyl group upon exposure to UV light. This reaction releases the active guanosine 5’-triphosphate, which can then interact with various molecular targets such as G-protein coupled receptors and guanine nucleotide exchange factors. These interactions play a crucial role in signal transduction and cellular communication .
相似化合物的比较
Similar Compounds
Adenosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester: Similar in structure and function, but releases adenosine 5’-triphosphate upon photolysis.
Caged ATP: Another photolabile nucleotide analog used in similar applications.
Caged cAMP: Used in studies involving cyclic adenosine monophosphate and its role in cellular signaling
Uniqueness
Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na is unique due to its specific release of guanosine 5’-triphosphate, making it particularly useful in studies involving GTP-dependent processes. Its photolabile nature allows for precise temporal and spatial control, which is not easily achievable with other compounds .
属性
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O16P3.2Na/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27;;/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27);;/q;2*+1/p-2/t8?,11-,13-,14-,17-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALBQCHIEXMHHD-UFPGFHDMSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N6Na2O16P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)


![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/new.no-structure.jpg)

![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)



